molecular formula C8H15ClO2 B8676519 2-(Pentyloxy)propanoyl chloride CAS No. 104632-02-2

2-(Pentyloxy)propanoyl chloride

Cat. No.: B8676519
CAS No.: 104632-02-2
M. Wt: 178.65 g/mol
InChI Key: OVZBWQFIWHRJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentyloxy)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a pentyloxy (-O-C₅H₁₁) group. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used to form esters, amides, or ketones via nucleophilic substitution. The pentyloxy group confers moderate hydrophobicity, influencing solubility and reactivity compared to simpler acyl chlorides.

Properties

CAS No.

104632-02-2

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-pentoxypropanoyl chloride

InChI

InChI=1S/C8H15ClO2/c1-3-4-5-6-11-7(2)8(9)10/h7H,3-6H2,1-2H3

InChI Key

OVZBWQFIWHRJMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-(pentyloxy)propanoyl chloride and related compounds:

Compound Name Substituent(s) Key Features
This compound -O-C₅H₁₁ (pentyloxy) Ether linkage; moderate steric hindrance, hydrophobic tail .
2-Methyl-2-phenylpropanoyl chloride -CH₃, -C₆H₅ (methyl, phenyl) Bulky aryl group; increased steric hindrance, aromatic stability .
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride -O-C₆H₄-(C(CH₃)₂Ph) Highly bulky phenoxy group; significant steric and electronic effects .
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride -O-C₆H₄-C₆H₅ (biphenyl) Extended aromatic system; enhanced lipophilicity .

Reactivity and Stability

  • Steric Effects: Bulky substituents (e.g., biphenyl or tert-butyl groups) reduce reactivity by hindering nucleophilic attack at the carbonyl carbon. For example, 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride may exhibit slower reaction kinetics compared to this compound due to its steric bulk.
  • Electronic Effects : Electron-donating groups (e.g., alkoxy) slightly deactivate the carbonyl, while aryl groups (e.g., biphenyl) may stabilize intermediates via resonance .
  • Unexpected Byproducts: highlights that reactions involving thionyl chloride can yield redox byproducts (e.g., diphenoquinones) under oxidative conditions, suggesting that synthesis protocols must be carefully optimized to avoid side reactions .

Solubility and Physical Properties

  • Hydrophobicity: The pentyloxy chain in this compound enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to simpler acyl chlorides like propanoyl chloride (CAS 79-03-8), which is more polar and volatile .
  • Aromatic Derivatives: Compounds with biphenyl or tert-butylphenoxy groups (e.g., ) are highly lipophilic, making them suitable for applications requiring non-aqueous conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.